

pH-Dependent NMDA Receptor Inhibition by NP10679: A Technical Guide

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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393

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This technical guide provides an in-depth overview of **NP10679**, a selective, pH-dependent inhibitor of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The unique mechanism of action of **NP10679**, characterized by increased potency in acidic environments, presents a promising therapeutic strategy for neurological conditions associated with tissue acidosis, such as stroke and subarachnoid hemorrhage.

Core Compound Profile: NP10679

NP10679 is a negative allosteric modulator of NMDA receptors with high selectivity for those containing the GluN2B subunit.[1][2] A key feature of this compound is its enhanced inhibitory activity at lower pH levels, a condition characteristic of ischemic brain tissue.[1][2] This pH-dependent inhibition allows for targeted action in pathological areas while minimizing effects on NMDA receptors in healthy tissue, thereby potentially reducing on-target adverse effects.[1][2] **NP10679** also possesses favorable pharmacokinetic properties, including high oral bioavailability and good brain penetration.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for **NP10679**, including its pH-dependent potency, selectivity, and off-target activity.

Table 1: pH-Dependent Inhibition of GluN2B-containing NMDA Receptors by **NP10679**

| pH | IC50 (nM) | Fold Increase in Potency (pH 7.6 vs. 6.9) |
|---|-----------|--|
| 7.6 | 142 | ~6.2 |
| 6.9 | 23 | |
| Data sourced from MedchemExpress.com and J Pharmacol Exp Ther (2021).[3] [4] | | |

Table 2: Subunit Selectivity of **NP10679** at NMDA Receptors

| NMDA Receptor Subunit | % Inhibition at 3 μ M NP10679 |
|--|-----------------------------------|
| GluN2A | Not considerable |
| GluN2C | Not considerable |
| GluN2D | Not considerable |
| Data sourced from J Pharmacol Exp Ther (2021).[4] NeurOp, Inc. states that NP10679 is over 100-fold more potent at GluN2B-containing NMDA receptors than other subtypes.[5] | |

Table 3: Off-Target Activity of **NP10679**

| Target | IC50 (μM) | Ki (μM) |
|---|-----------|---------|
| 5-HT1D | - | 2.29 |
| 5-HT2A | 1.71 | 0.638 |
| 5-HT2B | - | 1.92 |
| α1A Adrenergic Receptor | 0.154 | 0.603 |
| α1B Adrenergic Receptor | - | 1.92 |
| α1D Adrenergic Receptor | - | 0.495 |
| α2C Adrenergic Receptor | - | 3.09 |
| H1-Histamine Receptor | 0.073 | 0.040 |
| Serotonin Transporter (SERT) | - | 0.135 |
| hERG Channel | 0.620 | - |
| Data sourced from MedchemExpress.com.[3] | | |

Table 4: Pharmacokinetic Properties of **NP10679**

| Parameter | Value | Species |
|---|---------------|---------|
| Oral Bioavailability (F%) | 76% | Mouse |
| Brain to Plasma Ratio | 1.3 - 2.6 | Mouse |
| Half-life (t1/2) | ~20 hours | Human |
| Plasma Protein Binding | 97.4% - 99.0% | Various |
| Data sourced from Clin Pharmacol Drug Dev (2023).[6] | | |

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in *Xenopus laevis* Oocytes

This protocol outlines the key steps for characterizing the pH-dependent inhibition of NMDA receptors by **NP10679** using the TEVC technique.

1. Oocyte Preparation and cRNA Injection:

- Stage V-VI oocytes are harvested from female *Xenopus laevis* frogs.
- Oocytes are defolliculated, typically using collagenase treatment.
- cRNAs encoding the human GluN1 and GluN2B subunits are co-injected into the oocytes.
- Injected oocytes are incubated for 2-4 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.[\[7\]](#)

2. Electrophysiological Recording:

- An oocyte expressing the recombinant NMDA receptors is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).[\[7\]](#)
- The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.[\[8\]](#)[\[9\]](#)
- The membrane potential is clamped at a holding potential of -40 mV to -70 mV.[\[10\]](#)

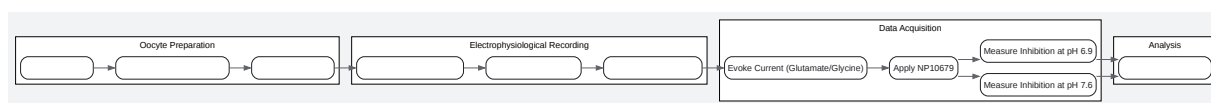
3. Data Acquisition:

- NMDA receptor currents are evoked by the application of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).
- A stable baseline current is established before the application of **NP10679**.
- **NP10679** is applied at various concentrations to determine the concentration-response relationship for inhibition.

- To assess pH-dependency, the pH of the perfusion solution is adjusted to 7.6 and 6.9, and the inhibitory effect of **NP10679** is measured at each pH.[4]
- The IC50 values are calculated from the concentration-response curves at each pH.

Visualizing the Mechanism and Pathways

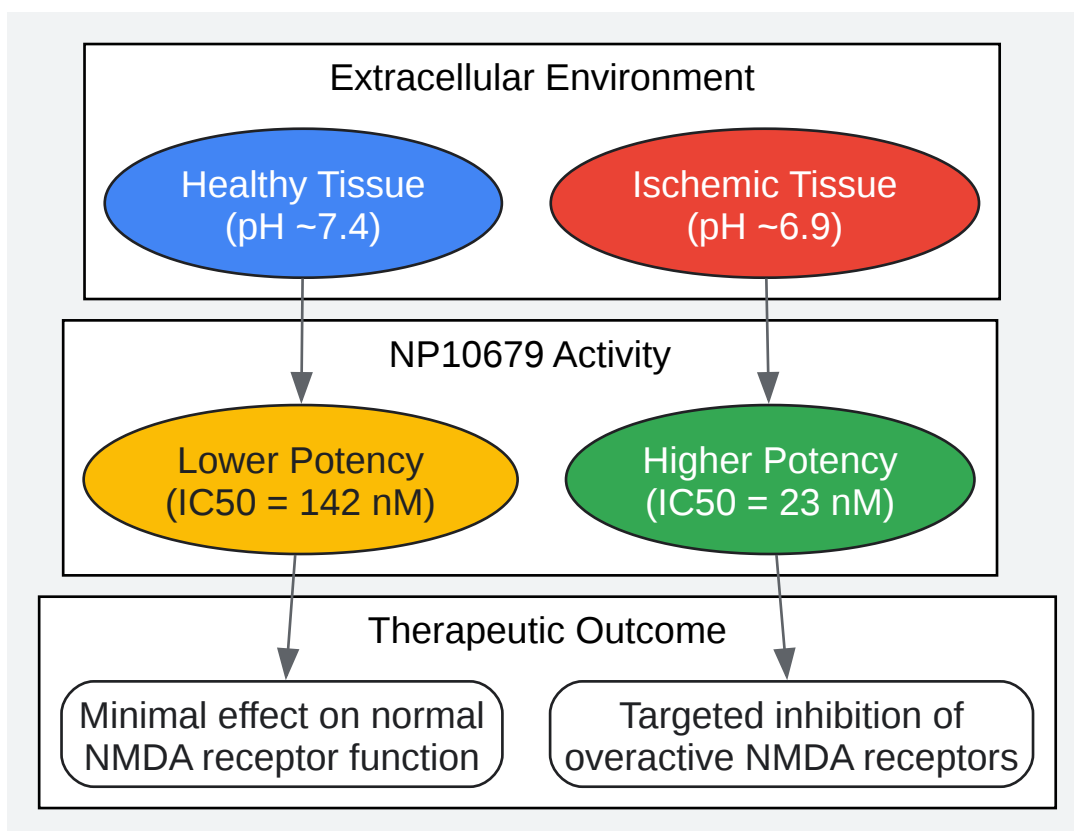
Experimental Workflow: Two-Electrode Voltage Clamp



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Caption: Workflow for TEVC analysis of **NP10679**.

Logical Relationship: pH-Dependent Inhibition of NP10679



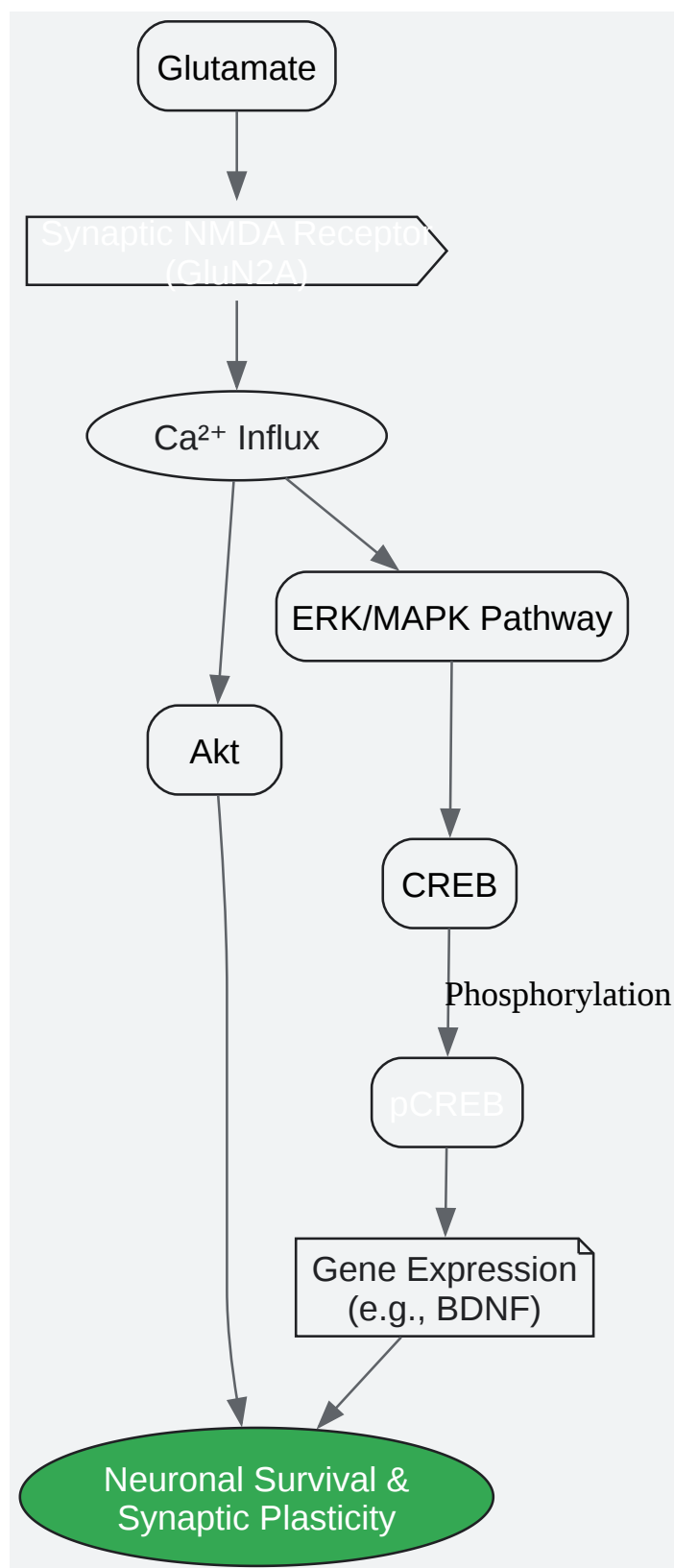
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Caption: pH-dependent potency of **NP10679**.

Signaling Pathways: NMDA Receptor-Mediated Pro-Survival and Excitotoxicity

Pro-Survival Signaling Pathway

Under normal physiological conditions, synaptic NMDA receptor activation, particularly those containing the GluN2A subunit, is linked to pro-survival signaling cascades. This involves the activation of kinases such as Akt and the ERK/MAPK pathway, leading to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein).[11] [12] Activated CREB promotes the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation.[13][14][15]

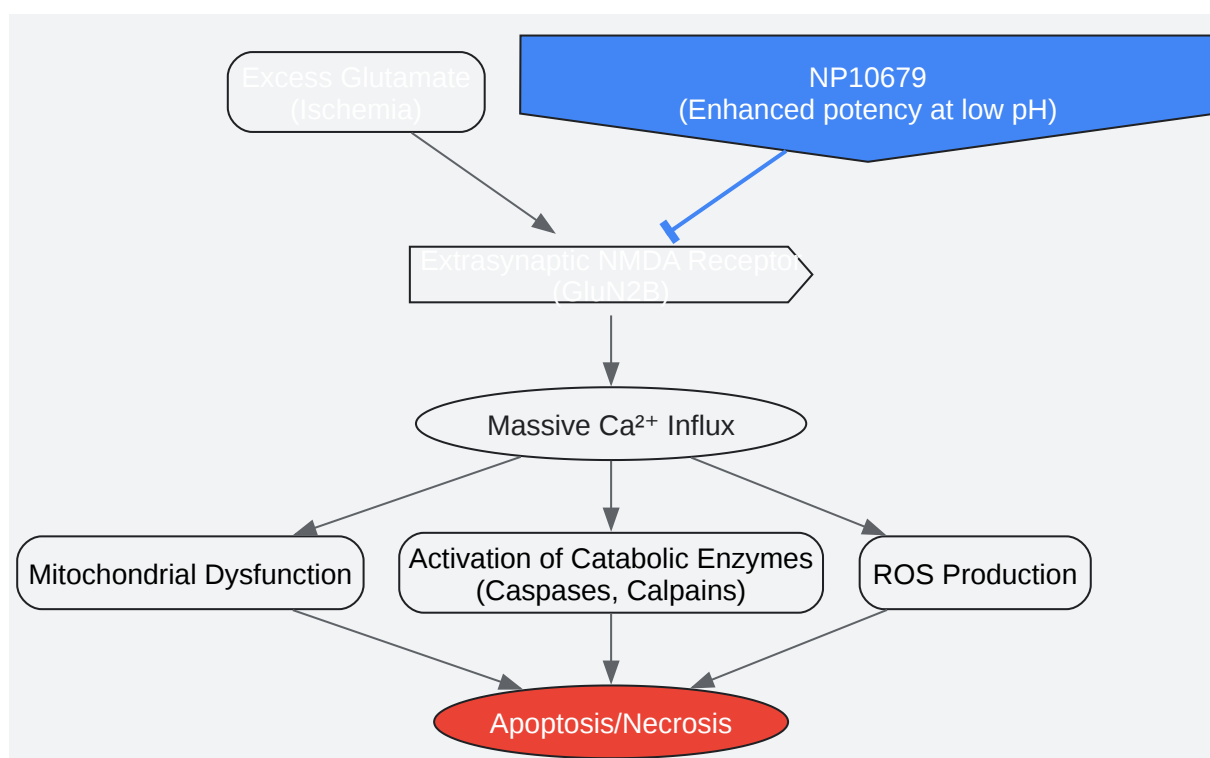


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Caption: NMDA receptor pro-survival signaling.

Excitotoxicity Signaling Pathway and the Role of **NP10679**

In pathological conditions such as stroke, excessive glutamate release leads to the overactivation of NMDA receptors, particularly extrasynaptic GluN2B-containing receptors.[12] This results in a massive influx of Ca^{2+} , triggering a cascade of detrimental events including the activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal apoptosis or necrosis.[1][16] **NP10679**, with its enhanced potency in the acidic environment of ischemic tissue, selectively inhibits these overactive GluN2B-containing NMDA receptors, thereby mitigating the downstream excitotoxic cascade.[1][12]



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Caption: **NP10679** inhibits excitotoxicity.

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